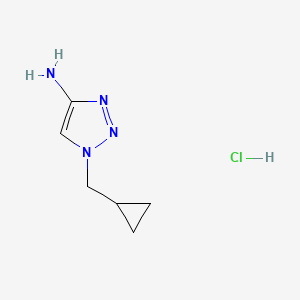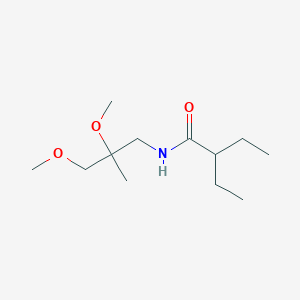![molecular formula C11H11BrN2O2 B2602711 Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-04-0](/img/structure/B2602711.png)
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a compound used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H11BrN2O2 . The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)5-9-6-13-10-4-3-8(12)7-14(9)10/h3-4,6-7H,2,5H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, 3-bromoimidazopyridines can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 283.12 . The compound should be stored in a sealed container in a dry room at normal temperature .
Applications De Recherche Scientifique
1. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is instrumental in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines. These compounds are synthesized respectively from α-bromoketones and 2-aminopyridine under different conditions, contributing to the development of new chemical entities and expanding the scope of heterocyclic chemistry (Liu et al., 2019).
2. Affinity for Benzodiazepine Receptors
Compounds derived from this compound have been studied for their ability to displace diazepam from central and mitochondrial benzodiazepine receptors. This research contributes to understanding the pharmacological profiles of these compounds and their potential therapeutic applications (Schmitt et al., 1997).
3. Anti-inflammatory Activity
A series of ethyl imidazo[1,2-a]pyridin-2-acetates has been synthesized and evaluated for their anti-inflammatory activity. This research explores the therapeutic potential of these compounds in the treatment of inflammatory conditions (Abignente et al., 1976).
4. Suzuki–Miyaura Borylation Reaction
The compound has been used in the Suzuki–Miyaura borylation reaction, a key process in the pharmaceutical industry for preparing various active agents. This reaction forms the basis for developing new anti-cancer and anti-TB agents (Sanghavi et al., 2022).
5. Heterocyclic Synthesis
It plays a role in the heterocyclic synthesis of various compounds, such as pyran, pyridine, and pyridazine derivatives. This synthesis contributes significantly to the field of organic chemistry and drug development (Mohareb et al., 2004).
Safety and Hazards
The safety information for Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
Imidazo[1,2-a]pyridines, including Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Propriétés
IUPAC Name |
ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLCCEAJXYZCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)


![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)



![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)

![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)

![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)